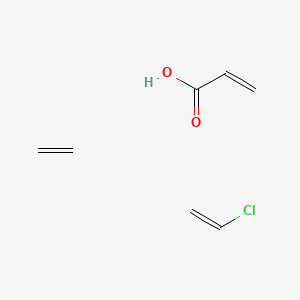

Chloroethene;ethene;prop-2-enoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Chloroethene: , ethene , and prop-2-enoic acid are three distinct chemical compounds with significant industrial and scientific applications

準備方法

Chloroethene

Chloroethene is primarily produced through the thermal cracking of 1,2-dichloroethane, which is derived from the chlorination of ethane or ethylene. The reaction involves heating 1,2-dichloroethane to high temperatures, resulting in the formation of chloroethene and hydrogen chloride .

Ethene

Ethene can be prepared through several methods, including the dehydration of ethanol using concentrated sulfuric acid at high temperatures. Industrially, ethene is produced by the steam cracking of hydrocarbons such as ethane and propane .

Prop-2-enoic acid

Prop-2-enoic acid is produced by the oxidation of propylene, a byproduct of ethylene and gasoline production. The reaction involves the use of oxygen to convert propylene into prop-2-enoic acid and water .

化学反応の分析

Chloroethene

Chloroethene undergoes various chemical reactions, including polymerization to form polyvinyl chloride (PVC). It can also participate in addition reactions with halogens and hydrogen halides. For example, chloroethene reacts with hydrogen chloride to form 1,2-dichloroethane .

Ethene

Ethene is highly reactive and undergoes several types of reactions, including:

Polymerization: Ethene can be polymerized to form polyethylene.

Oxidation: Ethene can be oxidized to form ethylene oxide, which is further converted to ethylene glycol.

Halogenation: Ethene reacts with halogens to form dihaloethanes

Prop-2-enoic acid

Prop-2-enoic acid can undergo polymerization to form polyacrylic acid. It also participates in addition reactions with alcohols to form esters and can be involved in oxidation reactions .

科学的研究の応用

Chloroethene

Chloroethene is extensively used in the production of polyvinyl chloride (PVC), which is utilized in various applications such as pipes, cables, and packaging materials. It is also studied for its environmental impact and biodegradation by microbial communities .

Ethene

Ethene is a crucial compound in the chemical industry, used as a precursor for the production of polyethylene, ethylene oxide, and ethylene glycol. It is also a natural plant hormone that regulates fruit ripening and is used in agriculture to control the ripening process .

Prop-2-enoic acid

Prop-2-enoic acid is used in the production of superabsorbent polymers, adhesives, and coatings.

作用機序

Chloroethene

Chloroethene exerts its effects primarily through polymerization, where the double bond in the molecule reacts to form long chains of polyvinyl chloride. This process involves free radical mechanisms initiated by heat or catalysts .

Ethene

Ethene acts as a plant hormone by binding to specific receptors in plant cells, triggering a cascade of biochemical reactions that lead to fruit ripening and other growth processes. In industrial applications, ethene undergoes various chemical reactions to form different products .

Prop-2-enoic acid

Prop-2-enoic acid polymerizes through a free radical mechanism, where the double bond reacts to form long chains of polyacrylic acid. This process can be initiated by heat, light, or chemical initiators .

類似化合物との比較

Chloroethene

Similar compounds include dichloroethene and trichloroethene, which also contain chlorine atoms bonded to an ethene backbone. Chloroethene is unique due to its widespread use in PVC production .

Ethene

Similar compounds include ethane and acetylene. Ethene is unique due to its double bond, which makes it highly reactive and versatile in chemical synthesis .

Prop-2-enoic acid

Similar compounds include methacrylic acid and crotonic acid. Prop-2-enoic acid is unique due to its simple structure and wide range of applications in polymer production .

特性

CAS番号 |

26713-16-6 |

|---|---|

分子式 |

C7H11ClO2 |

分子量 |

162.61 g/mol |

IUPAC名 |

chloroethene;ethene;prop-2-enoic acid |

InChI |

InChI=1S/C3H4O2.C2H3Cl.C2H4/c1-2-3(4)5;1-2-3;1-2/h2H,1H2,(H,4,5);2H,1H2;1-2H2 |

InChIキー |

ZRZFOAKJMFTZBG-UHFFFAOYSA-N |

正規SMILES |

C=C.C=CC(=O)O.C=CCl |

関連するCAS |

26713-16-6 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-hydroxy-3-methyl-N'-[(4-nitrophenyl)carbonyl]benzohydrazide](/img/structure/B14129903.png)

![4-Methyl-[1,1'-biphenyl]-2-carboxamide](/img/structure/B14129920.png)

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2-(4-methylphenylsulfonamido)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B14129926.png)

![ethyl (2Z)-5-(2-ethoxy-3-methoxyphenyl)-2-[4-methoxy-2-methyl-5-(propan-2-yl)benzylidene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B14129951.png)